Cas no 421579-39-7 (ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate)

ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate
- ethyl 5-((4-chlorophenyl)sulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate
- Naphtho[1,2-b]furan-3-carboxylic acid, 5-[[(4-chlorophenyl)sulfonyl]amino]-2-propyl-, ethyl ester
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- インチ: 1S/C24H22ClNO5S/c1-3-7-21-22(24(27)30-4-2)19-14-20(17-8-5-6-9-18(17)23(19)31-21)26-32(28,29)16-12-10-15(25)11-13-16/h5-6,8-14,26H,3-4,7H2,1-2H3
- InChIKey: ZCWCDNXFWYSPTQ-UHFFFAOYSA-N
- ほほえんだ: O1C(CCC)=C(C(OCC)=O)C2=CC(NS(C3=CC=C(Cl)C=C3)(=O)=O)=C3C(=C12)C=CC=C3
じっけんとくせい
- 密度みつど: 1.366±0.06 g/cm3(Predicted)
- ふってん: 638.7±65.0 °C(Predicted)
- 酸性度係数(pKa): 7.56±0.30(Predicted)
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0782-0064-1mg |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |
421579-39-7 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F0782-0064-2mg |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |
421579-39-7 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F0782-0064-3mg |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |
421579-39-7 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
Life Chemicals | F0782-0064-10mg |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |
421579-39-7 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F0782-0064-25mg |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |
421579-39-7 | 90%+ | 25mg |
$109.0 | 2023-08-13 | |
Life Chemicals | F0782-0064-20μmol |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |
421579-39-7 | 90%+ | 20μmol |
$79.0 | 2023-08-13 | |
Life Chemicals | F0782-0064-15mg |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |
421579-39-7 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
Life Chemicals | F0782-0064-20mg |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |
421579-39-7 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F0782-0064-5μmol |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |
421579-39-7 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F0782-0064-30mg |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate |
421579-39-7 | 90%+ | 30mg |
$119.0 | 2023-08-13 |
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylateに関する追加情報
Introduction to Ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-bfuran]-3-carboxylate (CAS No. 421579-39-7)
Ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-bfuran]-3-carboxylate, identified by its CAS number 421579-39-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of naphthofuran derivatives, which are known for their diverse biological activities and potential applications in drug development.
The molecular structure of this compound features a complex arrangement of functional groups, including a sulfonamide moiety and a propyl chain, which contribute to its unique chemical properties. The presence of the 4-chlorobenzenesulfonamido group enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Additionally, the naphthofuran core provides a rigid aromatic system that can interact with biological targets in specific ways, making it an attractive scaffold for medicinal chemists.
In recent years, there has been growing interest in naphthofuran derivatives due to their potential as pharmacological agents. These compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in Ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-bfuran]-3-carboxylate suggests that it may exhibit similar bioactivities. For instance, the sulfonamide group is known to participate in hydrogen bonding interactions, which can be crucial for binding to biological targets.
One of the most compelling aspects of this compound is its versatility in chemical synthesis. The presence of both ester and amide functionalities allows for further derivatization, enabling researchers to modify its properties and explore new pharmacological profiles. This flexibility has made it a useful building block in the development of novel therapeutic agents. Recent studies have demonstrated that derivatives of naphthofuran have shown promise in preclinical models, particularly in the treatment of chronic diseases.
The synthesis of Ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-bfuran]-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the naphthofuran core, followed by functionalization with the sulfonamide and propyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex molecular framework efficiently.
The pharmacological potential of this compound has been explored through various experimental approaches. In vitro studies have shown that it can interact with specific enzymes and receptors, leading to modulatory effects on cellular pathways. For example, preliminary data suggest that it may inhibit the activity of certain kinases involved in cancer progression. Additionally, its ability to cross cell membranes makes it a candidate for oral administration, which could enhance its therapeutic utility.
Recent advancements in computational chemistry have also contributed to the understanding of this compound's behavior. Molecular modeling studies can predict how it binds to biological targets and provide insights into its mechanism of action. These computational tools are invaluable for guiding experimental design and optimizing drug candidates before they enter clinical trials.
The safety profile of Ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-bfuran]-3-carboxylate is another critical aspect that has been examined. Preliminary toxicology studies indicate that it exhibits low toxicity at moderate doses, suggesting its potential for safe use in humans. However, further comprehensive toxicological assessments are necessary to fully characterize its safety profile before considering clinical applications.
In conclusion, Ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho[1,2-bfuran]-3-carboxylate (CAS No. 421579-39-7) is a promising compound with significant potential in pharmaceutical research. Its unique structure and bioactivity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for naphthofuran derivatives, this compound is likely to play an important role in addressing various medical challenges.
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